Cas no 2126-91-2 (2-Amino-4-(2-aminophenyl)-4-oxobutanoic acidcompound with sulfuric acid (1:1))
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acidcompound with sulfuric acid (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid compound with sulfuric acid (1:1)
- DL-Kynureninesulfate
- (1)-alpha,2-Diamino-gamma-oxobenzenebutyric acid, sulphate (1:1)
- DL-KYNURENINE SULFATE (SALT) MONOHYDRATE
- D,L-kynurenine sulfate salt
- DL-2-AMINO-4-[2-AMINOPHENYL]-4-OXOBUTANOIC ACID SULFATE SALT
- DL-Kynurenin, Sulfat
- DL-kynurenin, sulfate
- KN sulfate salt
- 2126-91-2
- KYNURENINE SULFATE, (+/-)-
- BENZENEBUTANOIC ACID, .ALPHA.,2-DIAMINO-.GAMMA.-OXO-, SULFATE (1:1)
- FT-0660312
- UNII-5X1LZN1B7T
- ALANINE, 3-ANTHRANILOYL-, SULFATE (1:1), DL-
- BENZENEBUTANOIC ACID, .ALPHA.,2-DIAMINO-.GAMMA.-OXO-, (+/-)-, SULFATE (1:1)
- DL-KYNURENINE SULFATE
- KYNURENINE SULPHATE, DL-
- DL-KYNURENINE SULFATE [MI]
- DIETHYLGALLIUMCHLORIDE
- (2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid
- DTXSID40610905
- DL-Kynurenine sulfate salt, crystalline
- DL-Kynurenine sulfate salt
- AS-77377
- 5X1LZN1B7T
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid salt
- FT-0615081
- Kynurenine sulfate, DL-
- FT-0636913
- 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acidcompound with sulfuric acid (1:1)
- EINECS 218-341-0
- 3-Anthraniloyl-DL-alanine sulfate
- Q27262984
- D95473
- (R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid compound with sulfuric acid
- SCHEMBL3349840
- 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1)
- DB-042284
-
- MDL: MFCD00067564
- Inchi: 1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)
- InChI Key: KAXRWMOLNJZCEW-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(O)O.O=C(C1C=CC=CC=1N)CC(C(=O)O)N
Computed Properties
- Exact Mass: 306.05217196g/mol
- Monoisotopic Mass: 306.05217196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 336
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 189Ų
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acidcompound with sulfuric acid (1:1) Security Information
- WGK Germany:3
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acidcompound with sulfuric acid (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A078555-50mg |
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acidcompound with sulfuric acid (1:1) |
2126-91-2 | 50mg |
$ 510.00 | 2022-06-08 | ||
| TRC | A078555-100mg |
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acidcompound with sulfuric acid (1:1) |
2126-91-2 | 100mg |
$ 850.00 | 2022-06-08 | ||
| Chemenu | CM196005-1g |
2-amino-4-(2-aminophenyl)-4-oxobutanoic acid compound with sulfuric acid (1:1) |
2126-91-2 | 95% | 1g |
$870 | 2021-06-09 | |
| Alichem | A019122392-1g |
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid compound with sulfuric acid (1:1) |
2126-91-2 | 95% | 1g |
$748.00 | 2023-09-02 | |
| Chemenu | CM196005-1g |
2-amino-4-(2-aminophenyl)-4-oxobutanoic acid compound with sulfuric acid (11) |
2126-91-2 | 95% | 1g |
$870 | 2023-02-18 | |
| eNovation Chemicals LLC | Y1015500-250mg |
DL-KYNURENINE SULFATE SALT |
2126-91-2 | 95% | 250mg |
$265 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667756-1g |
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid compound with sulfuric acid (1:1) |
2126-91-2 | 98% | 1g |
¥7329 | 2023-04-14 | |
| eNovation Chemicals LLC | Y1015500-100mg |
DL-KYNURENINE SULFATE SALT |
2126-91-2 | 95% | 100mg |
$185 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1015500-1g |
DL-KYNURENINE SULFATE SALT |
2126-91-2 | 95% | 1g |
$735 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1015500-250mg |
DL-KYNURENINE SULFATE SALT |
2126-91-2 | 95% | 250mg |
$290 | 2025-02-25 |
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acidcompound with sulfuric acid (1:1) Related Literature
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Lyudmila V. Kopylova,Olga A. Snytnikova,Elena I. Chernyak,Sergey V. Morozov,Malcolm D. E. Forbes,Yuri P. Tsentalovich Org. Biomol. Chem. 2009 7 2958
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Songya Zhang,Yunliang Chen,Jing Zhu,Qiujie Lu,Max J. Cryle,Youming Zhang,Fu Yan Nat. Prod. Rep. 2023 40 557
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3. Optically active co-ordination compounds. Part XVII. Oxygenation of cobalt(II)–dipeptide complexesR. D. Gillard,A. Spencer J. Chem. Soc. A 1969 2718
Additional information on 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acidcompound with sulfuric acid (1:1)
Comprehensive Guide to 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid compound with sulfuric acid (1:1) (CAS No. 2126-91-2)
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid compound with sulfuric acid (1:1) (CAS No. 2126-91-2) is a specialized organic compound that has garnered attention in pharmaceutical and biochemical research. This compound, characterized by its unique structure combining an amino acid backbone with an aromatic amine, is often studied for its potential applications in drug development and biochemical pathways. Researchers frequently search for its synthesis methods, physicochemical properties, and potential therapeutic uses.
The molecular structure of 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid features both carboxylic acid and amine functional groups, making it a versatile intermediate in organic synthesis. When combined with sulfuric acid (1:1), it forms a stable salt that enhances its solubility and stability, which is crucial for laboratory and industrial applications. Recent studies highlight its role in the development of novel enzyme inhibitors and peptide mimetics, aligning with the growing interest in targeted drug therapies.
One of the most searched topics related to this compound is its mechanism of action in biological systems. Researchers are particularly interested in how the 2-aminophenyl moiety influences binding affinity to specific proteins or receptors. This aligns with the broader trend in precision medicine, where understanding molecular interactions is key to designing effective treatments. Additionally, its potential as a building block for bioactive molecules makes it a valuable asset in medicinal chemistry.
From a physicochemical perspective, 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid compound with sulfuric acid (1:1) exhibits notable stability under controlled conditions. Its melting point, solubility profile, and spectroscopic data (such as NMR and IR spectra) are frequently referenced in analytical chemistry literature. These properties are critical for quality control in pharmaceutical manufacturing, where consistency and purity are paramount.
The compound’s relevance extends to green chemistry initiatives, as researchers explore eco-friendly synthesis routes. With increasing demand for sustainable chemical processes, optimizing the production of CAS No. 2126-91-2 with minimal waste is a hot topic. This aligns with global efforts to reduce the environmental footprint of chemical manufacturing while maintaining high yields and purity.
In the context of market dynamics, the demand for 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid derivatives is driven by advancements in drug discovery and biotechnology. Pharmaceutical companies and academic institutions are actively investigating its derivatives for applications in neurological disorders and metabolic diseases, reflecting broader trends in healthcare innovation.
For those seeking technical data or safety guidelines, it’s important to note that while the compound is not classified as hazardous, standard laboratory precautions should be followed. Proper storage conditions (e.g., avoiding moisture and extreme temperatures) and handling protocols are essential to maintain its integrity.
In summary, 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid compound with sulfuric acid (1:1) (CAS No. 2126-91-2) is a compound of significant scientific and industrial interest. Its unique properties and potential applications in drug development, biochemical research, and green chemistry make it a subject of ongoing exploration. As research progresses, this compound may play a pivotal role in addressing some of the most pressing challenges in modern chemistry and medicine.
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